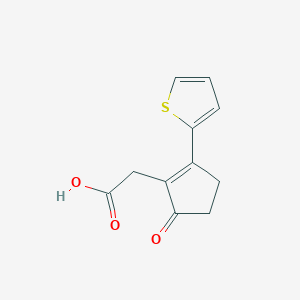

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid

Description

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid is a bicyclic compound featuring a cyclopentene ring substituted with a thiophene group at position 2 and a ketone group at position 3. The compound has been listed as a discontinued building block by CymitQuimica (Product Ref: 3D-LSA08695), indicating its historical use in organic synthesis .

Properties

IUPAC Name |

2-(5-oxo-2-thiophen-2-ylcyclopenten-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c12-9-4-3-7(8(9)6-11(13)14)10-2-1-5-15-10/h1-2,5H,3-4,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYBSXOOZVYRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1C2=CC=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350720 | |

| Record name | [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-95-2 | |

| Record name | [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid is a compound of interest due to its potential biological activity, particularly as an inhibitor of the microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the synthesis of prostaglandin E2 (PGE2), which is involved in various inflammatory processes and cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The primary mechanism of action for (5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid involves its interaction with mPGES-1. This enzyme is responsible for the terminal step in the biosynthesis of PGE2, which is often upregulated in inflammatory diseases and tumors. Inhibition of mPGES-1 can selectively reduce PGE2 levels without affecting other prostanoids, potentially minimizing side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

In Vitro Studies

Recent studies have demonstrated that derivatives of thiophenyl acetic acids, including (5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid, exhibit significant inhibitory activity against mPGES-1. For instance, compound 2c showed selective inhibition in the low micromolar range with an IC50 value comparable to established inhibitors .

The biological activity was assessed using A549 cell lines, where compound 2c induced cell cycle arrest at the G0/G1 phase after 24 hours and increased the subG0/G1 fraction at later time points, indicating apoptosis or necrosis . These findings suggest that this compound not only inhibits mPGES-1 but also affects cancer cell viability.

Case Studies

A notable case study involved the synthesis and evaluation of several thiophenyl acetic acid derivatives. Among these, (5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid was highlighted for its promising pharmacological profile. The study utilized a virtual screening approach to identify compounds that could serve as effective mPGES-1 inhibitors, leading to the identification of this particular compound as a candidate for further development .

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Anticancer Properties

Research indicates that (5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid may exhibit significant anti-inflammatory and anticancer activities. A study identified it as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of pro-inflammatory prostaglandins. Inhibiting mPGES-1 could provide therapeutic benefits in conditions such as cancer and arthritis by selectively reducing inflammatory responses without affecting other essential prostanoids .

Case Study: mPGES-1 Inhibition

In a recent study, compounds derived from (5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid demonstrated selective inhibitory activity against mPGES-1 with low micromolar IC50 values. Notably, one derivative induced cell cycle arrest in the G0/G1 phase and increased apoptosis in A549 lung cancer cell lines, suggesting its potential as an anticancer agent .

Organic Synthesis Applications

The compound serves as an intermediate in organic synthesis, particularly in the creation of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.

Synthetic Routes

The synthesis typically involves:

- Formation of the Cyclopentenone Ring : Achieved through Diels-Alder reactions followed by oxidation.

- Introduction of Substituents : Methods such as Friedel-Crafts acylation can introduce specific functional groups to tailor the compound for desired properties.

Material Science Applications

Research is ongoing into the use of (5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid in developing novel materials with specific electronic properties. Its unique thiophene ring structure may contribute to enhanced conductivity or other desirable material characteristics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopentenyl Acetic Acid Derivatives

(a) (5-Oxo-2-phenyl-cyclopent-1-enyl)acetic Acid

- Structure : Replaces the thiophene group with a phenyl ring.

- Molecular Formula : C₁₃H₁₂O₃ (MW: 216.23 g/mol).

- Key Differences : The phenyl substitution eliminates sulfur, reducing electronic interactions compared to thiophene. This analog is commercially available (CAS 42882-19-9) but lacks reported biological data .

(b) [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic Acid

- Structure : Features a 4-fluorophenyl group instead of thiophene.

- Molecular Formula : C₁₃H₁₁FO₃ (MW: 234.22 g/mol).

- This compound (CAS 1512-53-4) is marketed as a synthetic intermediate with 99% purity .

Thiophene-Containing Acetic Acid Derivatives

(a) 2-Oxo-2-(2-thienyl)acetic Acid

- Structure : Simpler scaffold with a thiophene directly bonded to an oxo-acetic acid moiety.

- Molecular Formula : C₆H₄O₃S (MW: 156.16 g/mol).

- Key Differences : Lacks the cyclopentenyl ring, reducing steric complexity. Single-crystal X-ray studies confirm planar geometry (R factor: 0.037) .

(b) 2-Thienylacetic Acid

- Structure : Thiophene linked to an acetic acid chain.

- Molecular Formula : C₆H₆O₂S (MW: 142.18 g/mol).

- Applications : Precursor to antibiotics (e.g., cefalotin) and antihistamines (e.g., ketotifen). Soluble in polar solvents (MP: 63–67°C) .

Thiazolidinone-Based Analogs

(a) {(5Z)-4-Oxo-5-[(5-phenyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic Acid

- Structure: Thiazolidinone core with thiophene and phenyl substituents.

- This compound (LEF_BACAN) is a rhodanine-thiophene hybrid with noted activity as a lethal factor inhibitor .

(b) Kinedak (ONO-2235)

- Structure : 5-(2-methylcinnamylidene)rhodanine acetic acid derivative.

- Applications : Clinically used as an aldose reductase inhibitor for diabetic neuropathy (Proprietary Name: Kinedak) .

Physicochemical and Functional Insights

- Solubility : The acetic acid group improves aqueous solubility, but the cyclopentenyl ring may reduce it compared to linear analogs like 2-thienylacetic acid.

- Synthetic Utility : The discontinued status of the target compound highlights the importance of its analogs (e.g., phenyl or fluorophenyl derivatives) in ongoing research.

Preparation Methods

The synthesis of (5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid typically involves the construction of the cyclopentenone ring system, introduction of the thiophene substituent at the 2-position, and functionalization at the 1-position with an acetic acid group. The key challenges include selective oxidation to the 5-oxo group and installation of the acetic acid side chain without affecting the thiophene ring.

Preparation via Halogeno-Hydroxycyclopentenone Precursors and Coupling Reactions

A notable approach involves starting from 3-halogeno-2-hydroxy-cyclopent-2-en-1-ones, which serve as versatile intermediates for coupling reactions to introduce the acetic acid moiety:

- Starting Materials: 3-halogeno-2-hydroxy-cyclopent-2-en-1-ones or their protected derivatives.

- Coupling Reaction: These precursors are reacted with zinc derivatives of bromoacetic acid esters to form (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters, which can be hydrolyzed to the free acid.

- Significance: This method is efficient for synthesizing cyclopentene acetic acid derivatives that are key intermediates in biosynthetic pathways and nitrogenase cofactors.

Reaction Scheme Summary:

| Step | Reaction Type | Reagents/Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Transesterification | 2-cyclopentene-1-acetic acid + tAm ester | - | Preparation of ester intermediate |

| 2 | Dihydroxylation | Fiber-bound OsO4 (0.1 mol %), NMO (1.3 equiv), H2O-tBuOH (1:3), 60°C | - | Formation of (2,3-dihydroxycyclopentenyl)-acetic acid tAm ester |

| 3 | Oxidation | Air oxygen, 5 mol % Pt/C catalyst, MeCN-H2O (1:1), LiOH (1 equiv) | 28 | Formation of (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid tAm ester |

This three-step sequence yields the desired cyclopentenyl acetic acid ester in moderate yield (28%) after purification. The method is notable for its use of mild oxidants and heterogeneous catalysis, which are advantageous for scale-up and environmental considerations.

Analytical and Characterization Data

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of key functional groups such as the keto group at C-5, the thiophene ring protons, and the methylene of the acetic acid side chain.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

- Physical Properties: Melting points and optical rotation (if chiral) provide additional confirmation.

Example NMR data for a related benzyl ester derivative:

| NMR Signal (δ, ppm) | Assignment |

|---|---|

| 7.41–7.30 (m, 5H) | Aromatic protons (Ph) |

| 6.24 (s, 1H) | Hydroxyl proton (OH) |

| 5.17 (s, 2H) | Benzylic CH2 (CH2Ph) |

| 3.51 (s, 2H) | CH2 adjacent to COO |

| 2.56–2.50 (m, 2H) | Cyclopentene ring protons (H-5) |

| 2.46–2.41 (m, 2H) | Cyclopentene ring protons (H-4) |

^13C NMR signals include the carbonyl carbon at ~203 ppm and aromatic carbons in the range of 128–137 ppm.

Summary Table of Preparation Methods

| Methodology | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Coupling from Halogeno-Hydroxycyclopentenones | Coupling with Zn-bromoacetate esters, dihydroxylation, oxidation | ~28 | Mild conditions, well-defined steps | Moderate yield, multi-step process |

| Thiophene Introduction via Cross-Coupling | Pd-catalyzed coupling on halogenated cyclopentenones | Variable | Regioselective thiophene installation | Requires catalyst optimization |

| Lipase-Mediated Biocatalysis (Potential) | Enzymatic resolution or esterification of intermediates | Variable | High selectivity, mild conditions | Limited direct reports on this compound |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves cyclization and functionalization of thiophene-derived precursors. A reflux-based approach using acetic acid as a solvent and catalyst (e.g., sodium acetate) is common. For example, analogous thiophene-acetic acid derivatives are synthesized by refluxing precursors (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate and carbonyl-containing reagents in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Optimization strategies include:

- Temperature control : Maintaining reflux temperatures (100–110°C) to ensure complete cyclization.

- Stoichiometric ratios : Using a 10% molar excess of the carbonyl reagent (e.g., 3-formyl-indole derivatives) to drive the reaction to completion .

- Purification : Sequential washing with acetic acid, ethanol, and diethyl ether to remove unreacted starting materials .

Advanced: How can contradictions between theoretical and experimental spectroscopic data (e.g., NMR, IR) be systematically resolved for this compound?

Methodological Answer:

Discrepancies often arise from conformational flexibility or solvent effects. A stepwise approach includes:

- Computational validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare them with experimental data .

- Solvent modeling : Simulate solvent effects (e.g., DMSO or CDCl3) using polarizable continuum models (PCM) to account for shifts in peak positions .

- Isotopic labeling : Use deuterated analogs to confirm assignments of overlapping proton signals in the thiophene or cyclopentenyl moieties .

- Cross-validation : Compare IR carbonyl stretching frequencies (1700–1750 cm⁻¹) with analogous 5-oxo-thiazolidinone derivatives to identify anomalous peaks .

Basic: What analytical techniques are most effective for characterizing the purity and stability of this compound?

Methodological Answer:

- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with ≤5 ppm mass accuracy to rule out isobaric impurities .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (Td) to establish storage conditions (e.g., refrigeration if Td < 100°C) .

Advanced: How can researchers design experiments to evaluate the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

Adopt a tiered framework based on OECD guidelines:

- Phase 1 (Abiotic) :

- Phase 2 (Biotic) :

Advanced: What mechanistic approaches are recommended to study the compound’s reactivity under varying pH and redox conditions?

Methodological Answer:

- pH-dependent stability : Perform kinetic studies in buffered solutions (pH 1–13) using UV-Vis spectroscopy to track absorbance changes at λmax (~270 nm for thiophene derivatives) .

- Electrochemical analysis : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to identify oxidation/reduction potentials, correlating with DFT-calculated HOMO/LUMO energies .

- Radical trapping : Add TEMPO or BHT to reaction mixtures under oxidative conditions (H₂O₂/Fe²⁺) to assess free radical-mediated degradation pathways .

Basic: How can researchers validate the reproducibility of synthetic batches across different laboratories?

Methodological Answer:

- Interlaboratory studies : Distribute standardized protocols with defined parameters (e.g., reflux time ±10 minutes, acetic acid purity ≥99%) to participating labs .

- Statistical analysis : Use ANOVA to compare yields and purity data, identifying outliers due to equipment variability (e.g., heating mantle efficiency) .

- Reference materials : Provide a centrally characterized batch as a benchmark for NMR and HPLC comparisons .

Advanced: How to address discrepancies in reported biological activity data across in vitro and in vivo studies?

Methodological Answer:

- Dose standardization : Normalize activity data to molar concentrations (μM) rather than mass (μg/mL) to account for molecular weight variations in derivatives .

- Metabolic profiling : Compare hepatic microsomal stability (e.g., rat S9 fractions) to identify species-specific metabolism affecting in vivo efficacy .

- Target engagement assays : Use SPR or ITC to measure binding affinity (KD) to purported targets (e.g., cyclooxygenase isoforms), resolving conflicts arising from assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.